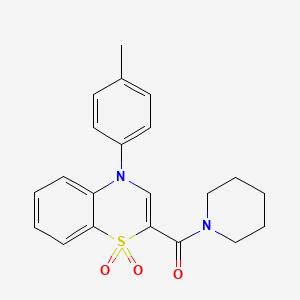

4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

Properties

IUPAC Name |

[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-16-9-11-17(12-10-16)23-15-20(21(24)22-13-5-2-6-14-22)27(25,26)19-8-4-3-7-18(19)23/h3-4,7-12,15H,2,5-6,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSHGPIOLXSNGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves the following steps:

Formation of the Benzothiazine Core: This can be achieved by the cyclization of appropriate precursors such as 2-aminobenzenethiol with a suitable carbonyl compound.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the benzothiazine core.

Attachment of the 4-Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Anticancer Activity

Research has indicated that benzothiazine derivatives can exhibit anticancer properties. Preliminary studies suggest that 4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione may induce apoptosis in various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression is under investigation.

Anti-inflammatory Properties

This compound has shown promise in modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The antibacterial and antifungal activities of benzothiazine derivatives have been documented. Ongoing studies are evaluating the efficacy of this compound against various microbial strains.

Case Studies and Research Findings

Several studies have documented the applications and effects of benzothiazine derivatives:

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that a related benzothiazine derivative significantly inhibited cell proliferation in breast cancer models through apoptosis induction mechanisms.

Case Study 2: Anti-inflammatory Effects

Another investigation revealed that benzothiazine compounds could reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic use in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione would depend on its specific biological target. Generally, benzothiazine derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Core Structure :

- The benzothiazine-dione core (target compound and analog) offers distinct electronic properties compared to triazole-thione derivatives (). The sulfone and ketone groups in benzothiazine-dione may enhance metabolic stability relative to the sulfur-rich triazole-thione core .

- Triazole-thione derivatives () exhibit higher synthetic yields (72–83%), suggesting favorable reaction kinetics for this scaffold under standard conditions .

Position 2: Piperidine-1-carbonyl (target) vs. morpholine/piperazine derivatives (). Piperidine’s aliphatic nature may reduce steric hindrance compared to bulkier piperazine groups. Position 6: Chlorine in ’s benzothiazine analog could increase electronegativity and influence binding affinity compared to the unsubstituted target compound .

Synthetic Accessibility :

- Triazole-thione derivatives () are synthesized with high yields (72–83%), likely due to robust cyclization and substitution reactions. Benzothiazine-dione synthesis may involve more complex steps (e.g., sulfonation, oxidation), though specific data are unavailable .

Methodological Considerations

- Structural Determination: SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis of small molecules, ensuring accurate structural data for analogs .

Research Findings and Implications

- Triazole-Thione Derivatives : High yields and modular substitution (e.g., fluorophenyl-piperazine in Compound 24a) suggest adaptability for structure-activity relationship (SAR) studies. Their biological activity (unreported here) may target enzymes like kinases or proteases .

- Benzothiazine-Dione Analogs : The 6-chloro-4-ethylphenyl analog () demonstrates how halogenation and alkylation can fine-tune physicochemical properties. The target compound’s lack of a 6-substituent may prioritize solubility over binding specificity .

Biological Activity

4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a compound belonging to the benzothiazine class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique structural framework combining a benzothiazine core with a piperidine moiety and a methylphenyl group. The IUPAC name for this compound is this compound, and its molecular formula is C₁₈H₁₉N₂O₃S.

Anticancer Activity

Research indicates that benzothiazines exhibit significant anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer progression has been documented. A study highlighted that analogs of 1,4-benzothiazine could regulate various types of cancer through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Benzothiazine Derivatives

| Compound | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| 1 | 10 | Apoptosis induction |

| 2 | 15 | Cell cycle arrest |

| 3 | 12 | Enzyme inhibition |

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies demonstrated that derivatives of benzothiazines could exhibit moderate to excellent antibacterial effects. For instance, compounds derived from similar scaffolds were effective against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| A | Staphylococcus aureus | 18 |

| B | Escherichia coli | 16 |

| C | Pseudomonas aeruginosa | 15 |

Neuropharmacological Effects

The neuropharmacological potential of benzothiazines has been explored, particularly in the context of central nervous system disorders. The compound may interact with neurotransmitter systems, potentially acting as an antipsychotic or anxiolytic agent. Studies suggest that modifications in the benzothiazine structure can lead to enhanced binding affinity for dopamine receptors .

The mechanisms through which this compound exerts its effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer and microbial growth.

- Receptor Interaction : It may modulate neurotransmitter receptors, influencing neurochemical signaling.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that benzothiazines can alter ROS levels within cells, contributing to their anticancer and antimicrobial activities.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazine derivatives. Variations in substituents on the benzothiazine core can significantly affect potency and selectivity. For example:

- Methyl Substituents : The presence of methyl groups on the phenyl ring enhances lipophilicity and receptor binding.

- Piperidine Modifications : Alterations in the piperidine ring can influence pharmacokinetics and bioavailability.

Case Study 1: Anticancer Efficacy

In a recent study published in PubMed, researchers synthesized several analogs of benzothiazines and tested their efficacy against various cancer cell lines. One derivative demonstrated an IC₅₀ value of 8 µM against breast cancer cells, highlighting the potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related compounds. The study found that several derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential application in treating resistant infections .

Q & A

Q. What are the common synthetic routes for synthesizing derivatives of this compound?

The compound is typically synthesized via coupling reactions between benzothiazine-dione scaffolds and substituted piperidine moieties. For example, nucleophilic acyl substitution or amide bond formation using carbodiimide coupling agents (e.g., DCC or EDCI) in solvents like CHCl₃/MeOH or n-hexane/EtOAC. Purification is achieved via column chromatography, with yields ranging from 50% to 99% depending on substituents .

Q. Which characterization techniques are critical for confirming purity and structure?

- 1H/13C-NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at ~170 ppm) .

- HPLC : Validates purity (e.g., retention times ~11–13 min, >95% peak area at 254 nm) .

- Elemental Analysis : Cross-checks C, H, N content (e.g., deviations <0.4% for synthesized derivatives) .

Q. What solvents and reaction conditions are optimal for synthesis?

Polar aprotic solvents (e.g., CHCl₃/MeOH) enhance solubility of intermediates, while n-hexane/EtOAc (5:5) is effective for chromatographic separation. Reactions often proceed at room temperature or mild heating (40–60°C) under inert atmospheres .

Q. How are spectral markers in IR and NMR identified for this compound?

- IR : Strong carbonyl stretches at ~1650–1750 cm⁻¹ (benzothiazine-dione and piperidine-carbonyl groups) .

- NMR : Distinct splitting patterns for methylphenyl protons (δ 2.3–2.5 ppm) and piperidine CH₂ groups (δ 1.5–3.0 ppm) .

Advanced Research Questions

Q. How can discrepancies in NMR data be resolved during structural validation?

Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, HSQC correlates ambiguous proton signals with their carbon environments, while NOESY identifies spatial proximity of substituents. Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis .

Q. What computational methods analyze the piperidine ring conformation?

Apply Cremer-Pople puckering parameters to quantify ring distortion. Calculate puckering amplitude (q) and phase angle (φ) using crystallographic coordinates. Software like SHELXL refines these parameters against X-ray data, particularly for non-planar rings .

Q. How to optimize low-yield coupling reactions during synthesis?

Q. What strategies validate crystallographic data refinement for twinned crystals?

Use SHELXL’s TWIN/BASF commands to model twinning fractions. Validate refinement with R-factor convergence (<5%) and Fourier difference maps. High-resolution data (≤1.0 Å) improves accuracy for hydrogen atom positioning .

Q. How to design structure-activity relationship (SAR) studies for biological evaluation?

- Substituent Variation : Modify methylphenyl or piperidine groups (e.g., cyclopropyl, hydroxyl) to assess steric/electronic effects.

- Assay Design : Use enzyme inhibition assays (IC₅₀ determination) or cell-based models with controls for cytotoxicity. Triangulate data via dose-response curves and statistical validation (p < 0.05) .

Q. How to address conflicting bioactivity data across derivatives?

Conduct meta-analysis of biological replicates and orthogonal assays (e.g., SPR for binding affinity vs. functional assays). Use multivariate regression to isolate variables (e.g., logP, steric bulk) influencing activity. Cross-reference with crystallographic data to identify conformational dependencies .

Q. Methodological Notes

- Data Triangulation : Combine spectral, crystallographic, and biological data to resolve contradictions .

- Software Tools : SHELX for crystallography , Gaussian for DFT-based conformational analysis , and MestReNova for NMR processing.

- Ethical Reporting : Disclose synthetic yields, purity thresholds, and statistical significance in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.